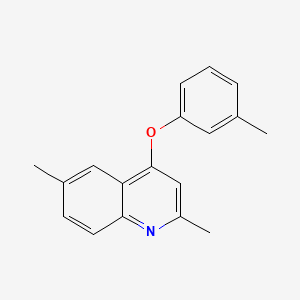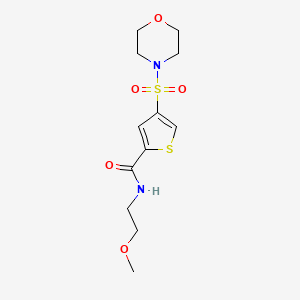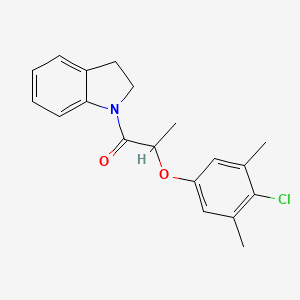![molecular formula C22H26N2O4 B5611283 N-[(3S,4R)-1-[2-(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5611283.png)
N-[(3S,4R)-1-[2-(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S,4R)-1-[2-(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-1-[2-(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxyphenoxy Group: This step involves the reaction of the pyrrolidine intermediate with a methoxyphenoxy acylating agent under suitable conditions.
Addition of the Methylphenyl Group: This step typically involves a Friedel-Crafts acylation reaction to introduce the methylphenyl group onto the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-1-[2-(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(3S,4R)-1-[2-(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-1-[2-(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S,4R)-1-[2-(3-methoxyphenoxy)acetyl]-4-phenylpyrrolidin-3-yl]acetamide
- N-[(3S,4R)-1-[2-(3-methoxyphenoxy)acetyl]-4-(4-chlorophenyl)pyrrolidin-3-yl]acetamide
Uniqueness
N-[(3S,4R)-1-[2-(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide is unique due to the presence of the methoxyphenoxy and methylphenyl groups, which confer specific chemical and biological properties. These groups may enhance the compound’s stability, solubility, and interaction with molecular targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3S,4R)-1-[2-(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15-7-9-17(10-8-15)20-12-24(13-21(20)23-16(2)25)22(26)14-28-19-6-4-5-18(11-19)27-3/h4-11,20-21H,12-14H2,1-3H3,(H,23,25)/t20-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOUTZAXHCYWEB-LEWJYISDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethyl)morpholine dihydrochloride](/img/structure/B5611202.png)
![{3-(cyclopropylmethyl)-1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5611209.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-iodo-1-methyl-1H-pyrazole](/img/structure/B5611214.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5611231.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5611242.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5611249.png)
![4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5611253.png)

![3-{2-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5611270.png)

![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5611287.png)

![4-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}benzamide](/img/structure/B5611307.png)
![[4-methoxy-2-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate](/img/structure/B5611316.png)
